molecular formula C15H17ClN2O B3173062 N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine CAS No. 946772-45-8

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine

Cat. No.: B3173062
CAS No.: 946772-45-8
M. Wt: 276.76 g/mol
InChI Key: ZKOAHEFZVUKQME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine involves several steps. One common method includes the reaction of 2-amino-6-chlorophenol with ethylene oxide to form 2-(2-amino-6-chlorophenoxy)ethanol. This intermediate is then reacted with N-methyl-N-phenylamine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-2-[2-(N-methylanilino)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-18(12-6-3-2-4-7-12)10-11-19-15-13(16)8-5-9-14(15)17/h2-9H,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOAHEFZVUKQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=C(C=CC=C1Cl)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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